Dual α-Glucosidase / α-Amylase Inhibition: ZINC02789441 vs. Acarbose and CD-59
ZINC02789441 (the target compound) was identified alongside CD-59 and acarbose as a potential dual inhibitor of α-glucosidase and α-amylase. While CD-59 exhibited the strongest computed binding affinity (−11.6 kcal/mol against α-glucosidase), ZINC02789441 achieved a binding affinity of −11.4 kcal/mol with 15 non-bonded intermolecular interactions including four hydrogen bonds [1]. By comparison, the clinical reference acarbose showed a weaker binding affinity of −7.9 kcal/mol with only five hydrogen-bond interactions against α-glucosidase [2]. This places ZINC02789441 substantially closer to the top-performing in-class compound CD-59 than to the clinically used standard acarbose.
| Evidence Dimension | Predicted free energy of binding (ΔG, kcal/mol) against α-glucosidase (PDB 3A4A) |
|---|---|
| Target Compound Data | −11.4 kcal/mol (ZINC02789441) |
| Comparator Or Baseline | CD-59: −11.6 kcal/mol; Acarbose: −7.9 kcal/mol |
| Quantified Difference | ZINC02789441 vs. CD-59: +0.2 kcal/mol (marginally weaker); vs. Acarbose: −3.5 kcal/mol (substantially stronger binding) |
| Conditions | In silico molecular docking (AutoDock Vina 1.1.2); α-glucosidase PDB ID 3A4A; binding free energy calculated from docking scores |
Why This Matters
Procurement decisions for dual-enzyme inhibitor screening programs should prioritize ZINC02789441 over generic chromene carboxamides because its binding affinity approaches that of the best-in-class computational hit (CD-59) and far exceeds the clinical comparator acarbose, suggesting genuine potential as a lead scaffold.
- [1] SciTech Report: ZINC02789441 Binding Affinity and Intermolecular Interactions. scite.ai, citing Patil et al. (2022), Molecules 27, 3888. View Source
- [2] Patil, S.M.; et al. Molecules 2022, 27, 3888. Table 2 and Section 3.1 (Virtual Screening of Ligands). View Source
